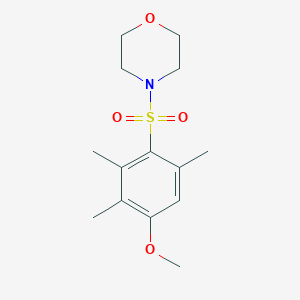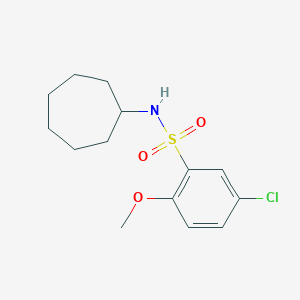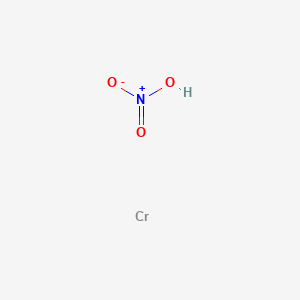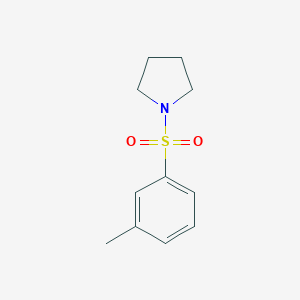![molecular formula C14H22N2O3S B239475 2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)
2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether is a chemical compound that is commonly known as sulbactam. It is a β-lactamase inhibitor that is used in combination with antibiotics to treat bacterial infections. Sulbactam has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mechanism of Action
Sulbactam acts as a competitive inhibitor of β-lactamases. It binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This allows the antibiotics to remain active for longer periods of time, increasing their effectiveness against bacterial infections.
Biochemical and Physiological Effects:
Sulbactam has been shown to have minimal biochemical and physiological effects. It is rapidly metabolized in the liver and excreted in the urine. Sulbactam does not appear to have any significant effects on the immune system or other physiological processes.
Advantages and Limitations for Lab Experiments
Sulbactam has several advantages for use in lab experiments. It is a potent β-lactamase inhibitor that can be used to enhance the effectiveness of antibiotics against bacterial infections. Sulbactam is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, sulbactam has some limitations as well. It is not effective against all types of β-lactamases and may not be effective against certain bacterial strains.
Future Directions
There are several future directions for research on sulbactam. One area of research is the development of new β-lactamase inhibitors that are more effective against a wider range of bacterial strains. Another area of research is the use of sulbactam in combination with other antibiotics to treat bacterial infections. Additionally, research is needed to determine the long-term effects of sulbactam on the immune system and other physiological processes.
Synthesis Methods
Sulbactam can be synthesized by reacting 2,4-dimethyl-5-sulfonylchloride with 4-methyl-1-piperazine and then reacting the resulting compound with phenyl methyl ether. The synthesis of sulbactam is a complex process that requires strict adherence to safety protocols and precise measurements.
Scientific Research Applications
Sulbactam has been used extensively in scientific research as a β-lactamase inhibitor. β-lactamases are enzymes that are produced by bacteria and can break down β-lactam antibiotics, rendering them ineffective. Sulbactam inhibits the activity of these enzymes, allowing antibiotics to be more effective against bacterial infections.
properties
Molecular Formula |
C14H22N2O3S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C14H22N2O3S/c1-11-9-12(2)14(10-13(11)19-4)20(17,18)16-7-5-15(3)6-8-16/h9-10H,5-8H2,1-4H3 |
InChI Key |
XZPHFVMVZXMMPY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



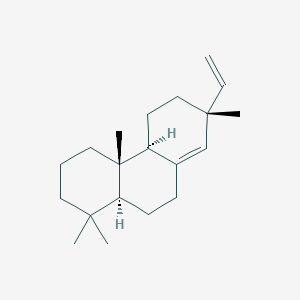
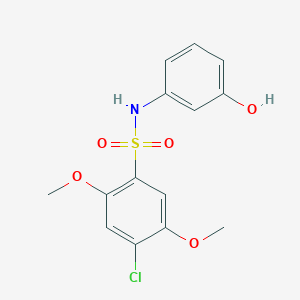
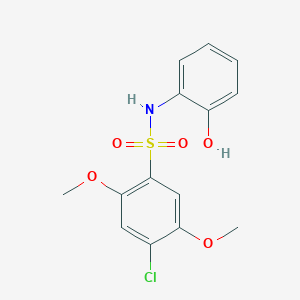
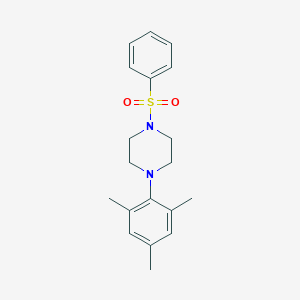
![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
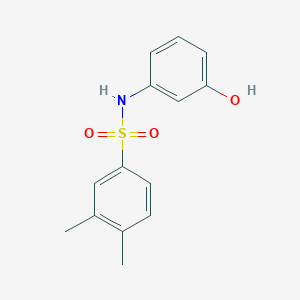
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
